molecular formula C18H13N3O3S B2625333 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid CAS No. 610278-84-7

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No. B2625333
CAS RN: 610278-84-7
M. Wt: 351.38
InChI Key: LUNIEUWHBUIFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be confirmed through various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Unfortunately, specific spectral data for “4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid” is not available in the current resources.

Scientific Research Applications

Antibacterial and Antitubercular Applications

Research indicates that derivatives of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid possess promising antibacterial and antitubercular properties. A study synthesized a series of such derivatives and evaluated their in vitro antibacterial activity against various bacteria strains and antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds demonstrated significant antibacterial and antitubercular activities, highlighting the potential of these compounds in treating bacterial infections and tuberculosis (Joshi et al., 2008).

Synthesis Methodology and Applications

The compound has been involved in studies focusing on its synthesis methodologies and applications. One study aimed to obtain derivatives belonging to a specific nucleus and synthesized 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. The compound was synthesized using a novel methodology, optimizing reaction conditions to achieve the desired yield, indicating its versatility in synthetic chemistry applications (Rodríguez et al., 2022).

Structural Studies and Chemical Properties

Structural studies have been conducted on related compounds to understand their chemical properties and potential applications. A study characterized a proton transfer derivative involving 4-aminoantipyrine and 2-mercaptobenzoic acid, leading to a specific benzoate compound. The study utilized various analytical methods to characterize the compound and examined its thermal stability, hinting at the compound's potential in various chemical applications (Fazil et al., 2012).

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. While benzothiazole compounds are known to exhibit a wide range of biological activities , the specific mechanism of action for “4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid” is not mentioned in the available resources.

Safety and Hazards

The safety and hazards associated with a compound are usually provided in its Material Safety Data Sheet (MSDS). Unfortunately, specific safety and hazard information for “4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid” is not available in the current resources .

properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-3-1-2-4-14(12)25-17)13(22)9-21(16)11-7-5-10(6-8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJDZBDSQYVIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

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